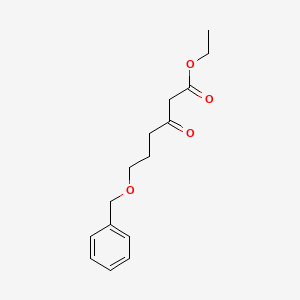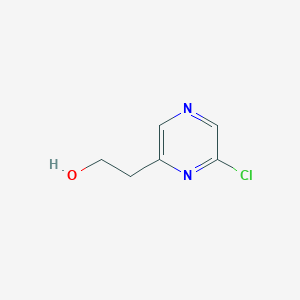
2-(6-Chloropyrazin-2-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Chloropyrazin-2-yl)ethan-1-ol is an organic compound with the molecular formula C6H7ClN2O2 and a molecular weight of 174.58 g/mol. This compound features a pyrazine ring substituted with a chlorine atom at the 6-position and an ethan-1-ol group at the 2-position. It is primarily used in various chemical and pharmaceutical research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Chloropyrazin-2-yl)ethan-1-ol typically involves the reaction of 6-chloropyrazine with ethylene glycol under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 2-(6-Chloropyrazin-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding ethane derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: 2-(6-Chloropyrazin-2-yl)acetaldehyde or 2-(6-Chloropyrazin-2-yl)acetic acid.
Reduction: 2-(6-Chloropyrazin-2-yl)ethane.
Substitution: 2-(6-Aminopyrazin-2-yl)ethan-1-ol or 2-(6-Thiopyrazin-2-yl)ethan-1-ol.
Aplicaciones Científicas De Investigación
2-(6-Chloropyrazin-2-yl)ethan-1-ol is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of agrochemicals and specialty chemicals
Mecanismo De Acción
The mechanism of action of 2-(6-Chloropyrazin-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The chlorine and hydroxyl groups play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
2-(6-Bromopyrazin-2-yl)ethan-1-ol: Similar structure but with a bromine atom instead of chlorine.
2-(6-Fluoropyrazin-2-yl)ethan-1-ol: Contains a fluorine atom in place of chlorine.
2-(6-Methylpyrazin-2-yl)ethan-1-ol: Features a methyl group instead of chlorine.
Uniqueness: 2-(6-Chloropyrazin-2-yl)ethan-1-ol is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs .
Propiedades
Fórmula molecular |
C6H7ClN2O |
|---|---|
Peso molecular |
158.58 g/mol |
Nombre IUPAC |
2-(6-chloropyrazin-2-yl)ethanol |
InChI |
InChI=1S/C6H7ClN2O/c7-6-4-8-3-5(9-6)1-2-10/h3-4,10H,1-2H2 |
Clave InChI |
QWEBGLHXUHNSNN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(C=N1)Cl)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[5-Bromo-2-(trifluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13452951.png)
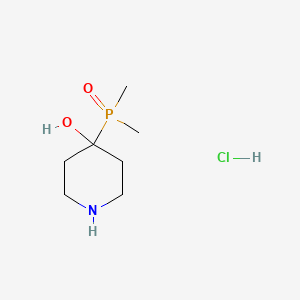


![4-{3-Iodobicyclo[1.1.1]pentan-1-yl}thiane](/img/structure/B13452970.png)
![1-Bromo-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B13452973.png)
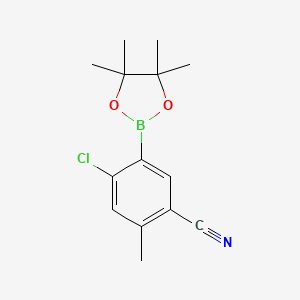
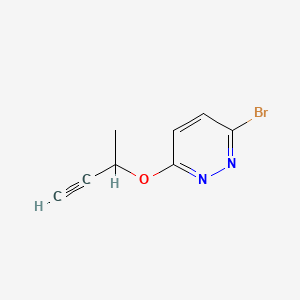

![2-amino-5H,6H,7H-cyclopenta[b]pyridin-7-ol](/img/structure/B13453003.png)
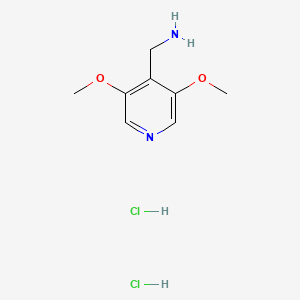
![{5-Oxaspiro[3.4]octan-2-yl}methanol](/img/structure/B13453014.png)
